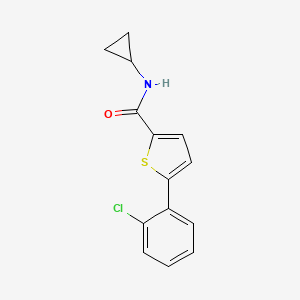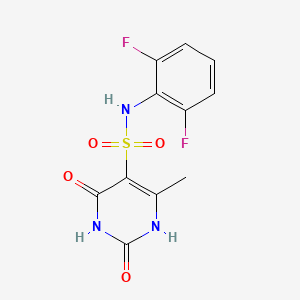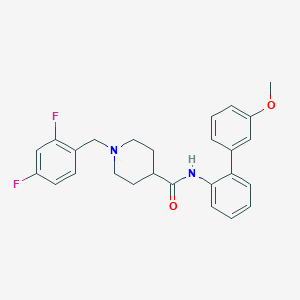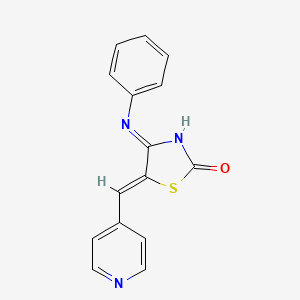
5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, also known as CP-544, 959, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as anxiolytics, which are drugs used to treat anxiety disorders. CP-544, 959 has been found to have anxiolytic effects in animal models, and has been the subject of several scientific studies.
Wirkmechanismus
The exact mechanism of action of 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 is not fully understood, but it is believed to act on the GABA-A receptor, which is a receptor that is involved in the regulation of anxiety. 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 has been found to bind to a specific site on the GABA-A receptor, which results in an increase in the activity of the receptor. This increase in activity leads to a reduction in anxiety-related behaviors.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 has been found to have several biochemical and physiological effects. It has been shown to increase levels of BDNF, which is involved in the regulation of mood. 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 has also been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the regulation of mood. Additionally, 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 has been found to increase levels of the neurotransmitter GABA, which is involved in the regulation of anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 in lab experiments is that it has been extensively studied, and its effects have been well-characterized. Additionally, it has been shown to have anxiolytic effects in animal models, which makes it a useful tool for studying anxiety-related behaviors. However, one limitation of using 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 in lab experiments is that it has not been extensively studied in humans, which makes it difficult to extrapolate its effects to humans.
Zukünftige Richtungen
There are several future directions for research on 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959. One direction is to further investigate its potential use in the treatment of anxiety disorders in humans. Another direction is to investigate its potential use in the treatment of depression, as it has been found to increase levels of BDNF. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959, which could lead to the development of more effective anxiolytic drugs.
Synthesemethoden
5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 is a synthetic compound that can be prepared using several methods. One of the most common methods involves the reaction of 2-chlorobenzonitrile with cyclopropylmagnesium bromide, followed by reaction with thioacetamide. The resulting compound is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 has been extensively studied for its anxiolytic effects in animal models. It has been found to reduce anxiety-related behaviors in rodents, and has been shown to have a similar efficacy to benzodiazepines, a class of drugs commonly used to treat anxiety disorders in humans. 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 has also been studied for its potential use in the treatment of depression, as it has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the regulation of mood.
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c15-11-4-2-1-3-10(11)12-7-8-13(18-12)14(17)16-9-5-6-9/h1-4,7-9H,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVCPERBYQNNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-oxo-1-pyrrolidinyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B6004351.png)

![N-(2-methoxy-5-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6004361.png)
![3,4,5-triethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6004374.png)
![N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6004381.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6004394.png)
![4-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6004395.png)

![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6004407.png)
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B6004410.png)
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6004418.png)
![2-[(2-methylbenzyl)thio]-4-quinazolinol](/img/structure/B6004427.png)

